1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL
CAS No.:
Cat. No.: VC17499018
Molecular Formula: C10H11F4NO
Molecular Weight: 237.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11F4NO |
|---|---|
| Molecular Weight | 237.19 g/mol |
| IUPAC Name | 1-amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-ol |
| Standard InChI | InChI=1S/C10H11F4NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-5,9,16H,15H2,1H3 |
| Standard InChI Key | SUUOCLKJLSRBMO-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(C1=C(C=CC(=C1)C(F)(F)F)F)N)O |
Introduction
Chemical Structure and Stereochemical Features
The molecular architecture of 1-amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL features a propan-2-ol backbone bonded to a phenyl ring substituted at the 2-position with fluorine and the 5-position with a trifluoromethyl group. The stereochemistry at the C1 and C2 positions ((1R,2R)-configuration) is critical for its biological interactions, as enantiopurity often dictates binding affinity to biological targets . Crystallographic studies of analogous compounds, such as 2-amino-4-(2-fluoro-4-(trifluoromethyl)phenyl)-9-chloro-5,6-dihydrobenzo[h]quinazolin-5-ol, reveal that fluorinated aromatic systems adopt planar geometries with distinct intermolecular interactions (e.g., hydrogen bonding and halogen contacts) that stabilize crystal packing . For this compound, the fluorine and trifluoromethyl groups induce electron-withdrawing effects, polarizing the phenyl ring and influencing reactivity at the amino and hydroxyl functional groups.
Synthesis and Manufacturing Approaches
Biocatalytic Cascades for Enantioselective Production
Recent advances in biocatalysis have enabled the efficient synthesis of enantiopure amino alcohols. A notable method involves multi-enzyme cascades using tyrosine ammonia lyase (TAL) and epoxide hydrolases to convert lignin-derived substrates into chiral intermediates . For example, l-phenylalanine is deaminated to cinnamic acid via TAL, followed by epoxidation and hydrolysis to yield (R)-1-phenylethane-1,2-diol with >99% enantiomeric excess (ee) . Adapting this approach, 1-amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL could be synthesized through analogous epoxide intermediates, with careful control of stereochemistry via enzymatic resolution .
Traditional Organic Synthesis
Classical synthetic routes involve:
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Friedel-Crafts alkylation of 2-fluoro-5-(trifluoromethyl)benzene with epichlorohydrin to form an epoxide intermediate.
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Aminolysis of the epoxide with ammonia or amines under basic conditions, followed by acid-catalyzed ring opening to install the amino alcohol moiety.
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Chiral resolution via diastereomeric salt formation or chromatography to isolate the (1R,2R)-enantiomer .
While these methods achieve moderate yields (50–70%), they require stringent purification steps to eliminate regioisomers and byproducts.
Physicochemical Properties
The compound’s properties are summarized in Table 1.
Table 1: Physicochemical Properties of 1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL
| Property | Value/Description |
|---|---|
| Molecular formula | |
| Molecular weight | 237.19 g/mol |
| Melting point | Not reported |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF) |
| logP (lipophilicity) | Estimated 2.1 (via computational models) |
| Stability | Stable under inert atmospheres; hygroscopic |
The trifluoromethyl group significantly increases hydrophobicity (), enhancing membrane permeability in biological systems. The compound’s hygroscopic nature necessitates anhydrous storage conditions .
Reactivity and Functionalization
The amino and hydroxyl groups serve as primary sites for chemical modification:
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Acylation: Reaction with acetyl chloride yields the corresponding amide and ester derivatives, useful for prodrug designs.
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Oxidation: Selective oxidation of the alcohol to a ketone is achievable with Jones reagent, though the trifluoromethyl group may necessitate milder conditions (e.g., TEMPO/NaClO) .
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Electrophilic aromatic substitution: The electron-deficient phenyl ring undergoes nitration and sulfonation at the para position relative to the trifluoromethyl group .
Applications in Drug Discovery
This compound serves as:
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A chiral building block for synthesizing β-blockers and kinase inhibitors.
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A ligand in asymmetric catalysis, leveraging its rigid stereochemistry to induce enantioselectivity in C–C bond-forming reactions .
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Amino Alcohols
Fluorine’s electronegativity reduces compared to chlorine analogs, potentially improving aqueous solubility.
Future Research Directions
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